(N'-ethylcarbamimidoyl)azanium;chloride
Overview
Description
Compound “(N'-ethylcarbamimidoyl)azanium;chloride” is a chemical entity registered in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(N'-ethylcarbamimidoyl)azanium;chloride” involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Enzymatic Degradation: Another method involves the enzymatic degradation of starch by glucosyltransferase, leading to the formation of cyclodextrins, which can then be used to prepare compound "this compound".
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “(N'-ethylcarbamimidoyl)azanium;chloride” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Compound “(N'-ethylcarbamimidoyl)azanium;chloride” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “(N'-ethylcarbamimidoyl)azanium;chloride” involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Compound “(N'-ethylcarbamimidoyl)azanium;chloride” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Cyclodextrins: These compounds share a similar cyclic oligosaccharide structure and are used in similar applications.
Aminocaproic Acid: This compound has a similar mechanism of action and is used as an antifibrinolytic agent.
The uniqueness of compound “this compound” lies in its specific structural features and its diverse range of applications across different scientific fields.
Properties
IUPAC Name |
(N'-ethylcarbamimidoyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGVBVZXJOLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C([NH3+])N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C([NH3+])N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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